molecular formula C9H12N2O4S B12624650 2-(Benzylsulfamoyl)-N-hydroxyacetamide CAS No. 919997-32-3

2-(Benzylsulfamoyl)-N-hydroxyacetamide

Cat. No.: B12624650
CAS No.: 919997-32-3
M. Wt: 244.27 g/mol
InChI Key: FOZVCOHNOAYZOV-UHFFFAOYSA-N
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Description

2-(Benzylsulfamoyl)-N-hydroxyacetamide is an organic compound with a unique structure that combines a benzyl group, a sulfamoyl group, and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfamoyl)-N-hydroxyacetamide typically involves the reaction of benzylamine with sulfamoyl chloride to form benzylsulfamoyl chloride. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfamoyl)-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

2-(Benzylsulfamoyl)-N-hydroxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfamoyl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • 2-(Benzylsulfamoyl)-N-methylacetamide
  • 2-(Benzylsulfamoyl)-N-ethylacetamide
  • 2-(Phenylsulfamoyl)-N-hydroxyacetamide

Comparison: Compared to similar compounds, 2-(Benzylsulfamoyl)-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the hydroxyacetamide moiety may enhance its solubility and reactivity compared to its methyl or ethyl counterparts.

Properties

CAS No.

919997-32-3

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(benzylsulfamoyl)-N-hydroxyacetamide

InChI

InChI=1S/C9H12N2O4S/c12-9(11-13)7-16(14,15)10-6-8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,11,12)

InChI Key

FOZVCOHNOAYZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC(=O)NO

Origin of Product

United States

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